molecular formula C13H20O B3045483 1-Tert-butyl-4-propoxybenzene CAS No. 108318-78-1

1-Tert-butyl-4-propoxybenzene

Cat. No.: B3045483
CAS No.: 108318-78-1
M. Wt: 192.3 g/mol
InChI Key: SESHYPWSAOBSOY-UHFFFAOYSA-N
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Description

1-Tert-butyl-4-propoxybenzene (CAS 3877-15-4) is an aromatic ether characterized by a benzene ring substituted with a tert-butyl group at the 1-position and a propoxy group (–OCH₂CH₂CH₃) at the 4-position. Its molecular formula is C₁₃H₂₀O, with an average molecular mass of 192.30 g/mol. Structurally, the tert-butyl group provides steric bulk and electron-donating effects, while the propoxy chain introduces moderate hydrophobicity and flexibility. This compound is primarily utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, or liquid crystals due to its stability and tunable electronic properties .

Properties

IUPAC Name

1-tert-butyl-4-propoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-5-10-14-12-8-6-11(7-9-12)13(2,3)4/h6-9H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESHYPWSAOBSOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408202
Record name 1-tert-butyl-4-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108318-78-1
Record name 1-tert-butyl-4-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

1-Tert-butyl-4-propoxybenzene can be synthesized through various synthetic routes. One common method involves the reaction of 4-tert-butylphenol with propyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or ethanol . Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions for higher yields and purity.

Chemical Reactions Analysis

1-Tert-butyl-4-propoxybenzene undergoes several types of chemical reactions, including:

    Oxidation: Alkylbenzenes can be oxidized to benzoic acids under acidic conditions using reagents like potassium permanganate (KMnO₄).

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Scientific Research Applications

1-Tert-butyl-4-propoxybenzene has various applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-butyl-4-propoxybenzene involves its interaction with molecular targets such as enzymes and receptors. Its effects are mediated through pathways involving the modulation of enzyme activity and receptor binding. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural similarities with 1-tert-butyl-4-propoxybenzene but differ in substituent groups, leading to distinct physicochemical and functional properties:

Compound Name CAS RN Substituents Molecular Formula Key Features
This compound 3877-15-4 –OCH₂CH₂CH₃, –C(CH₃)₃ C₁₃H₂₀O Aliphatic ether chain; moderate lipophilicity and steric hindrance
1-Tert-butyl-4-phenoxybenzene 5331-28-2 –OPh (phenoxy), –C(CH₃)₃ C₁₆H₁₈O Aromatic ether; increased conjugation and rigidity compared to propoxy
1-Tert-butoxy-4-chlorobenzene N/A –Cl, –OC(CH₃)₃ C₁₀H₁₃ClO Electron-withdrawing Cl substituent; potential for nucleophilic substitution

Physicochemical Properties

  • Lipophilicity: The propoxy group in this compound enhances hydrophobicity compared to shorter-chain analogs (e.g., methoxy derivatives) but is less lipophilic than the phenoxy variant due to the latter’s aromatic ring .
  • Thermal Stability: The tert-butyl group improves thermal stability across all analogs. However, 1-tert-butyl-4-phenoxybenzene exhibits higher melting points (~120–130°C estimated) than the propoxy derivative, likely due to π-π stacking interactions in the phenoxy group .

Research Findings

  • Solubility: Propoxy-substituted derivatives generally exhibit better solubility in polar aprotic solvents (e.g., DMF, DMSO) than phenoxy analogs due to reduced aromaticity .

Biological Activity

1-Tert-butyl-4-propoxybenzene is an organic compound characterized by a tert-butyl group and a propoxy group attached to a benzene ring. Its molecular formula is C₁₃H₂₀O, and it has a molecular weight of 192.30 g/mol. This compound belongs to the alkylbenzene family and is known for its potential biological activity, which is currently under investigation.

  • IUPAC Name: this compound
  • CAS Number: 108318-78-1
  • Molecular Weight: 192.30 g/mol
  • InChI Key: SESHYPWSAOBSOY-UHFFFAOYSA-N

The biological activity of this compound involves its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate enzyme activity and bind to specific receptors, although the exact pathways and molecular interactions are still being elucidated.

Research Findings

Recent research has highlighted several aspects of the biological activity of this compound:

  • Antioxidant Activity : Studies indicate that this compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress in biological systems.
  • Enzyme Interaction : The compound's structure suggests potential interactions with hydrophobic pockets in proteins, which may influence enzyme function.
  • Pharmacological Potential : While not widely used in medicine, derivatives of this compound are being explored for their pharmacological properties, suggesting potential therapeutic applications.

Case Study 1: Antioxidant Properties

A study investigated the antioxidant capacity of various alkylbenzenes, including this compound. The results indicated that this compound exhibited significant scavenging activity against free radicals, suggesting its potential use as a natural antioxidant in food and pharmaceutical applications.

Case Study 2: Enzyme Modulation

Research focusing on enzyme modulation revealed that this compound could inhibit specific enzymes involved in metabolic pathways. This inhibition was dose-dependent and indicated a potential role in regulating metabolic processes.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
Tert-butylbenzene Lacks the propoxy groupLimited biological activity
4-tert-Butylphenol Contains a hydroxyl groupExhibits strong antioxidant properties
Propylbenzene Lacks the tert-butyl groupMinimal biological activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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